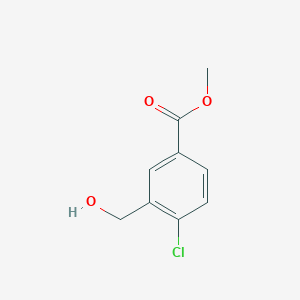

Methyl 4-chloro-3-(hydroxymethyl)benzoate

Description

Significance of Substituted Benzoate (B1203000) Esters as Versatile Synthetic Precursors

Substituted benzoate esters are a cornerstone of modern organic synthesis, prized for their stability and wide-ranging reactivity. The ester functional group itself can undergo a variety of transformations. For instance, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a process that is fundamental in many synthetic sequences. wikipedia.org Basic hydrolysis, known as saponification, is a particularly robust and high-yielding reaction. wikipedia.org

Furthermore, the ester can react with amines in a process called aminolysis to form amides, which are key structural components of many biologically active molecules, including peptides and pharmaceuticals. wikipedia.org Another important reaction is transesterification, where the methyl group of the ester is exchanged for a different alkyl or aryl group by reacting it with an excess of another alcohol in the presence of an acid or base catalyst. wikipedia.org

The reactivity of benzoate esters extends to reactions involving carbon-carbon bond formation. They can react with organometallic reagents, such as Grignard reagents, to produce tertiary alcohols. wikipedia.org Additionally, the ester can be selectively reduced. While strong reducing agents like lithium aluminum hydride will convert the ester to a primary alcohol, weaker, more sterically hindered reagents like diisobutylaluminum hydride (DIBAL-H) can be used to achieve partial reduction to an aldehyde, a highly useful functional group in its own right. wikipedia.orgbldpharm.com This diverse reactivity profile makes substituted benzoate esters, like Methyl 4-chloro-3-(hydroxymethyl)benzoate, highly valuable as chemical building blocks for creating a wide array of more complex organic molecules.

Contextualization of Chlorinated and Hydroxymethylated Aromatic Scaffolds

The presence of both chlorine and hydroxymethyl substituents on an aromatic ring, as seen in this compound, provides significant advantages in synthetic and medicinal chemistry.

Chlorinated Aromatic Scaffolds: The incorporation of chlorine atoms into aromatic structures is a widely used strategy in drug discovery. More than 250 FDA-approved drugs contain chlorine, and it has been estimated that a large percentage of top-selling pharmaceuticals rely on chlorine chemistry in their manufacturing processes. The introduction of a chlorine atom can have profound effects on a molecule's biological activity and pharmacokinetic properties. It can enhance binding affinity to target proteins, increase metabolic stability by blocking sites susceptible to oxidation, and improve membrane permeability. Aromatic rings are rigid, planar structures that are crucial for binding to biological targets, and the addition of a chloro group can fine-tune the electronic and steric properties that govern these interactions.

Hydroxymethylated Aromatic Scaffolds: The hydroxymethyl group (-CH2OH) is a versatile functional handle in organic synthesis. It is often introduced to increase the hydrophilicity of a molecule, which can be beneficial for its biological profile. More importantly, the primary alcohol of the hydroxymethyl group can be easily converted into a wide range of other functional groups. For example, it can be oxidized to form an aldehyde or a carboxylic acid, esterified, or converted into a leaving group (like a tosylate or halide) to facilitate nucleophilic substitution reactions. This functional group serves as a key point for molecular elaboration, allowing chemists to attach other fragments or build more complex structures. bldpharm.com The hydroxymethylation of aromatic compounds is a fundamental transformation, enabling the synthesis of important intermediates for various bioactive compounds.

Rationale for In-depth Academic Investigation of this compound

The academic interest in this compound stems from its identity as a trifunctional synthetic intermediate. The molecule strategically combines the versatile reactivity of a benzoate ester, the modulating properties of a chloro substituent, and the synthetic handle of a hydroxymethyl group onto a single, stable aromatic scaffold. This arrangement offers chemists a platform with multiple, orthogonally reactive sites.

The rationale for its investigation is built upon the ability to perform selective chemistry on its functional groups:

The Hydroxymethyl Group: As the most reactive site for many transformations, the primary alcohol can be selectively oxidized to an aldehyde or converted into a halide or other leaving group, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds without affecting the other two functional groups under mild conditions.

The Methyl Ester Group: This group is relatively stable but can be modified under more specific conditions. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, typically requiring stronger reagents or different reaction conditions than those used to modify the hydroxymethyl group.

The Chloro Group: The chlorine atom activates the ring for certain nucleophilic aromatic substitution reactions and can participate in a wide variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for constructing complex molecular architectures.

This differential reactivity allows for a stepwise and controlled synthetic sequence, making this compound a valuable precursor for creating libraries of complex molecules for screening in drug discovery and materials science. Its structure is a blueprint for generating molecular diversity from a single, readily accessible starting material.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| CAS Number | 91369-73-6 |

| Appearance | White to off-white solid |

| Melting Point | 81-83 °C |

| Boiling Point | (Predicted) 322.9±22.0 °C |

| Density | (Predicted) 1.323±0.06 g/cm³ |

| pKa | (Predicted) 13.59±0.10 |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

methyl 4-chloro-3-(hydroxymethyl)benzoate |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3 |

InChI Key |

GQBRNJUAXBMXNT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Chloro 3 Hydroxymethyl Benzoate

Retrosynthetic Analysis of Methyl 4-chloro-3-(hydroxymethyl)benzoate

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary disconnection points are the ester linkage, the carbon-carbon bond of the hydroxymethyl group, and the carbon-chlorine bond.

Scheme 1: Retrosynthetic analysis of this compound.

Disconnection of the Ester Group: The most straightforward disconnection is the ester linkage, which points to 4-chloro-3-(hydroxymethyl)benzoic acid (Precursor A) and methanol (B129727) as immediate precursors. This suggests a Fischer-Speier esterification as a final step in the synthesis. mdpi.com

Disconnection of the Hydroxymethyl Group: The hydroxymethyl group can be retrosynthetically derived from a formyl group. This leads to methyl 4-chloro-3-formylbenzoate (Precursor B) as a key intermediate, which would require a selective reduction of the aldehyde in the presence of the ester. Further disconnection of the formyl group from the aromatic ring suggests a precursor like methyl 4-chlorobenzoate (B1228818) (Precursor C) sigmaaldrich.comchemicalbook.comnih.gov, which could be formylated.

Disconnection of the Chlorine Atom: Alternatively, the chlorine atom can be considered as being introduced at a later stage. This leads to methyl 3-(hydroxymethyl)benzoate (Precursor D) as a precursor, which would then need to undergo selective chlorination at the 4-position.

These disconnections pave the way for several potential synthetic routes, which can be categorized as direct approaches or multi-step strategies.

Direct Synthetic Approaches

Direct synthetic approaches aim to construct the target molecule in a few steps from readily available precursors. These methods focus on the selective introduction of one of the key functional groups onto a pre-functionalized benzene (B151609) ring.

Esterification Reactions to Form the Methyl Benzoate (B1203000) Moiety

The final step in one of the most logical synthetic pathways is the esterification of 4-chloro-3-(hydroxymethyl)benzoic acid. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a well-established method. mdpi.comtcu.edu

The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium needs to be shifted towards the products. tcu.edu This can be done by using an excess of the alcohol (methanol in this case) or by removing the water formed during the reaction. tcu.edu Various acid catalysts can be employed for this transformation. usm.my

| Catalyst | Reaction Conditions | Typical Yields for Substituted Benzoic Acids | Reference |

| Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | Good to excellent | usm.myresearchgate.net |

| Hydrochloric Acid (HCl) | Gaseous HCl in methanol | Effective, but can be slow for hindered acids | researchgate.net |

| Solid Acid Catalysts (e.g., Zr/Ti) | Heterogeneous catalysis, elevated temperatures | High conversion and selectivity, catalyst recyclability | researchgate.net |

| Microwave Irradiation with H₂SO₄ | Sealed vessel, elevated temperatures (e.g., 130-150°C) | Rapid reaction times, high yields | usm.my |

This table presents a summary of common catalytic systems for Fischer esterification based on literature for similar substituted benzoic acids.

Selective Hydroxymethylation of Chlorinated Benzoate Precursors

This approach involves introducing the hydroxymethyl group onto a pre-existing methyl 4-chlorobenzoate scaffold. The direct hydroxymethylation of aromatic rings can be challenging due to issues with regioselectivity and the reactivity of the reagents. One common method for hydroxymethylation is the use of formaldehyde (B43269) (CH₂O). google.com

A two-step alternative to direct hydroxymethylation is formylation followed by reduction. The formylation of methyl 4-chlorobenzoate would introduce a formyl group (-CHO) at the 3-position. This can be achieved through various methods, such as the Vilsmeier-Haack reaction or Friedel-Crafts formylation, although the deactivating nature of the ester and chloro groups can make this challenging. Subsequent selective reduction of the aldehyde to a primary alcohol would yield the desired product.

| Hydroxymethylation Method | Reagents and Conditions | Key Considerations |

| Direct Hydroxymethylation | Formaldehyde (CH₂O), acid or base catalyst | Regioselectivity can be poor; risk of polymerization. |

| Formylation followed by Reduction | 1. Formylating agent (e.g., dichloromethyl methyl ether/Lewis acid) 2. Reducing agent (e.g., NaBH₄) | Milder conditions for reduction are needed to avoid reducing the ester group. |

| Sommelet Reaction | From the corresponding chloromethyl derivative | Requires the synthesis of the chloromethyl precursor. |

This table outlines potential methods for introducing a hydroxymethyl group onto a chlorinated benzoate precursor.

Selective Chlorination of Hydroxymethylated Benzoate Precursors

An alternative direct approach is the selective chlorination of methyl 3-(hydroxymethyl)benzoate. In this scenario, the directing effects of the existing substituents, the hydroxymethyl group (-CH₂OH) and the methoxycarbonyl group (-COOCH₃), will determine the position of the incoming chlorine atom. The hydroxymethyl group is an ortho-, para-director, while the methoxycarbonyl group is a meta-director. rsc.org The position of chlorination will depend on the relative activating and directing strengths of these two groups.

The reaction would likely require a Lewis acid catalyst to activate the chlorinating agent. google.com Careful control of reaction conditions would be necessary to achieve the desired regioselectivity and avoid side reactions, such as chlorination of the benzylic alcohol.

| Chlorinating Agent | Catalyst | Expected Selectivity | Reference |

| Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | Mixture of isomers possible, potential for over-chlorination. | google.com |

| Sulfuryl Chloride (SO₂Cl₂) | Initiator (e.g., AIBN) | Can provide good selectivity depending on the substrate. | |

| N-Chlorosuccinimide (NCS) | Acid catalyst | Milder conditions, may offer better regioselectivity. |

This table summarizes various chlorinating agents that could be employed for the selective chlorination of methyl 3-(hydroxymethyl)benzoate.

Multi-Step Synthetic Strategies

Multi-step strategies offer greater control over the introduction of functional groups and can be advantageous when direct methods are not feasible or result in low yields or poor selectivity.

Strategies Involving Ortho-Hydroxymethylation and Subsequent Halogenation

A plausible multi-step synthesis could commence from a simpler, commercially available starting material and build the target molecule through a series of controlled reactions. One such strategy involves the concept of directed ortho-metalation (DoM), where a directing group guides the deprotonation and subsequent electrophilic substitution to the ortho position. wikipedia.org

A potential synthetic sequence could be:

Starting Material: 4-Chlorobenzoic acid.

Directed Ortho-Lithiation: Treatment of 4-chlorobenzoic acid with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium in the presence of a ligand like TMEDA, could direct lithiation to the position ortho to the carboxylic acid group (the 3-position). wikipedia.org

Hydroxymethylation: The resulting ortho-lithiated species can then be quenched with an electrophile like formaldehyde (CH₂O) to introduce the hydroxymethyl group, yielding 4-chloro-3-(hydroxymethyl)benzoic acid.

Esterification: Finally, a Fischer esterification with methanol, as described in section 2.2.1, would afford the target molecule, this compound. mdpi.comtcu.edu

This strategy offers excellent regiocontrol for the introduction of the hydroxymethyl group, which can be a significant challenge in other approaches.

Strategies Involving Directed Functionalization on Aromatic Rings

The specific substitution pattern of this compound, with chloro and hydroxymethyl groups at positions 4 and 3 respectively, necessitates regioselective synthetic strategies. Directed functionalization of the aromatic ring is a powerful approach to achieve such selectivity. Two key strategies in this context are Directed ortho-Metalation (DoM) and C-H activation.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic rings. google.commdpi.com This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. google.comchemicalbook.com The resulting aryllithium intermediate can then react with a suitable electrophile to introduce a new substituent.

For the synthesis of this compound, a plausible DoM strategy could start from a precursor like methyl 4-chlorobenzoate. The ester group, while not a strong DMG, can direct metalation to the ortho position (position 3). However, the chloro group is also a directing group, which can complicate the regioselectivity. The carboxylate group itself has been shown to be an effective directing group in the lithiation of unprotected benzoic acids. google.commdpi.com

A potential synthetic sequence could involve:

Starting Material: Methyl 4-chlorobenzoate.

Directed ortho-Metalation: Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) at low temperature to favor deprotonation at the C-3 position, directed by the ester group.

Electrophilic Quench: Reaction of the resulting aryllithium intermediate with a suitable electrophile to introduce the hydroxymethyl group. A common electrophile for this purpose is paraformaldehyde or a protected form of formaldehyde.

Table 1: Key Aspects of Directed ortho-Metalation (DoM)

| Aspect | Description |

| Principle | A directing metalation group (DMG) on an aromatic ring directs deprotonation to the ortho position by an organolithium reagent. |

| Directing Groups | Amides, carbamates, ethers, and to a lesser extent, esters and halogens. |

| Organolithium Reagents | n-Butyllithium, sec-butyllithium, tert-butyllithium, lithium diisopropylamide (LDA). |

| Electrophiles | A wide range of electrophiles can be used to introduce various functional groups. |

| Regioselectivity | Generally high, favoring substitution at the position immediately adjacent to the DMG. |

C-H Activation

Transition metal-catalyzed C-H activation is another advanced strategy for the functionalization of aromatic rings. This approach involves the direct cleavage of a C-H bond and its subsequent transformation into a C-C or C-X (where X is a heteroatom) bond, often with high regioselectivity. Catalysts based on palladium, rhodium, iridium, and other transition metals are commonly employed.

In the context of synthesizing this compound, a C-H activation approach could theoretically be envisioned starting from methyl 4-chlorobenzoate. A directing group, potentially the ester itself or a temporarily installed one, would guide a transition metal catalyst to activate the C-H bond at the 3-position for subsequent hydroxymethylation. However, achieving high regioselectivity in the presence of the competing C-H bonds and the chloro substituent can be challenging and would require careful selection of the catalyst and reaction conditions.

Application of Protective Group Chemistry in the Synthesis of this compound

In multi-step syntheses, protecting groups are often indispensable for temporarily masking reactive functional groups to prevent undesired side reactions. The synthesis of this compound can benefit from the strategic use of protecting groups for both the hydroxyl and carboxylic acid/ester functionalities.

Hydroxyl Group Protection Strategies (e.g., Acetonide Protection)

The hydroxymethyl group is susceptible to oxidation and other reactions. If the synthesis involves harsh conditions, protection of this group may be necessary. A variety of protecting groups for alcohols are available, with the choice depending on the specific reaction conditions to be employed in subsequent steps.

Acetonide Protection: While acetonide protection is primarily used for 1,2- and 1,3-diols, the principle of forming a cyclic ketal can be adapted for a single hydroxyl group if a suitable diol precursor is used. For instance, if the hydroxymethyl group is introduced early in the synthesis, it could be protected. However, for a single hydroxyl group, other protecting groups are more common.

Common Protecting Groups for a Single Hydroxyl Group:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Benzyl (B1604629) ether | Bn | Benzyl bromide (BnBr) with a base | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) with a base (e.g., imidazole) | Fluoride source (e.g., TBAF) or acid |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP) with an acid catalyst | Aqueous acid |

Carboxylic Acid/Ester Protection Strategies

The methyl ester group in the target molecule might be sensitive to certain reagents, particularly strong bases or nucleophiles that could cause hydrolysis or transesterification. In such cases, the carboxylic acid could be protected with a more robust group during certain synthetic steps and the methyl ester introduced at a later stage.

A common strategy involves starting with the corresponding benzoic acid, protecting it, performing the necessary ring functionalization, and then deprotecting and esterifying to obtain the final product.

Table 2: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Protection Method | Deprotection Conditions |

| Methyl ester | Esterification with methanol and an acid catalyst | Saponification (e.g., NaOH, H₂O) followed by acidification |

| Benzyl ester | Reaction with benzyl alcohol and an acid catalyst | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl ester | Reaction with isobutylene (B52900) and an acid catalyst | Acidic conditions (e.g., TFA) |

For instance, a synthetic route could involve the protection of 4-chloro-3-(hydroxymethyl)benzoic acid as a benzyl ester. After subsequent reactions, the benzyl group can be selectively removed by hydrogenolysis without affecting the chloro substituent, followed by esterification with methanol to yield the desired methyl ester.

Principles of Sustainable Synthesis and Green Chemistry for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com Applying these principles to the synthesis of this compound can lead to more environmentally benign and efficient manufacturing processes.

Key Green Chemistry Principles and Their Application:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions that generate byproducts.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. For esterification reactions, solvent-free conditions or the use of deep eutectic solvents (DES) have been explored. google.com

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. patsnap.com The use of recyclable catalysts, such as solid acid catalysts for esterification, can further enhance the sustainability of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: While the synthesis of this specific compound may currently rely on petrochemical-based starting materials, future developments could explore bio-based routes.

A greener synthesis of this compound could involve the enzymatic esterification of 4-chloro-3-(hydroxymethyl)benzoic acid using a lipase (B570770) in a green solvent or under solvent-free conditions. google.com

Process Optimization and Scalability Studies in Synthetic Pathways

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. Scalability studies are crucial to identify and address potential issues that may arise during large-scale production.

Key Parameters for Optimization:

Reaction Concentration: Increasing the concentration of reactants can improve throughput, but it may also lead to issues with heat transfer, mixing, and potential side reactions.

Temperature and Pressure: Optimizing these parameters can enhance reaction rates and yields while ensuring the process remains within safe operating limits.

Catalyst Loading and Lifetime: For catalytic processes, minimizing the amount of catalyst required and ensuring its stability and recyclability are key economic and environmental considerations.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification is critical. This may involve exploring alternatives to chromatography, such as crystallization or distillation.

Reagent Stoichiometry: Minimizing the use of excess reagents reduces waste and cost.

Table 3: Considerations for Process Optimization and Scalability

| Parameter | Laboratory Scale | Industrial Scale |

| Heat Transfer | High surface-area-to-volume ratio allows for efficient heat dissipation. | Lower surface-area-to-volume ratio requires careful engineering to manage heat. |

| Mixing | Typically efficient with magnetic or overhead stirrers. | Can be challenging and may require specialized reactors and impellers. |

| Reagent Addition | Often added in one portion. | Typically added portion-wise or via continuous feed to control reaction exotherms. |

| Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred for large quantities. |

For the synthesis of this compound, a process optimization study might involve a Design of Experiments (DoE) approach to systematically investigate the effects of various parameters on the yield and purity of the product. This could lead to a robust and scalable process suitable for industrial production. A Chinese patent describes the preparation of 4-chloromethyl benzoic acid chlorides from 4-hydroxymethyl-benzoic acid, highlighting potential industrial routes for related compounds. google.com

Chemical Transformations and Reactivity of Methyl 4 Chloro 3 Hydroxymethyl Benzoate

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group is a key site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, converted to a halide, or undergo etherification and esterification.

The primary alcohol of methyl 4-chloro-3-(hydroxymethyl)benzoate can be selectively oxidized to form methyl 4-chloro-3-formylbenzoate. uni.lu A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂). mychemblog.comyoutube.com This reagent is particularly useful for oxidizing benzylic alcohols, like the one present in the target molecule, under mild conditions. youtube.comyoutube.com The reaction is typically carried out in a suitable solvent such as acetone (B3395972) or chloroform (B151607) at room temperature. youtube.com The use of MnO₂ is advantageous as it selectively oxidizes the benzylic alcohol without affecting the methyl ester or the chloro substituent on the aromatic ring. mychemblog.com

Stronger oxidizing agents, such as those used in a Jones oxidation (chromium trioxide in sulfuric acid and acetone), could potentially oxidize the primary alcohol all the way to a carboxylic acid. youtube.com However, for the controlled synthesis of the aldehyde, milder reagents like MnO₂ are preferred. mychemblog.comyoutube.com

Table 1: Oxidation of this compound

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | Manganese Dioxide (MnO₂) | Methyl 4-chloro-3-formylbenzoate | Acetone or Chloroform, Room Temperature |

The hydroxymethyl group can be converted to a chloromethyl group through reaction with a halogenating agent. sigmaaldrich.com Thionyl chloride (SOCl₂) is a commonly used reagent for this type of transformation. researchgate.netgoogleapis.com This reaction typically proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the corresponding alkyl chloride. The reaction is often performed in an inert solvent. The formation of methyl 4-chloro-3-(chloromethyl)benzoate introduces a reactive electrophilic site into the molecule, making it a useful intermediate for further synthetic modifications. sigmaaldrich.com

Table 2: Halogenation of this compound

| Reactant | Reagent | Product |

| This compound | Thionyl Chloride (SOCl₂) | Methyl 4-chloro-3-(chloromethyl)benzoate |

The hydroxyl group of this compound can participate in both etherification and esterification reactions.

In an etherification reaction, the hydroxyl group can be converted into an ether. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. This is a common strategy to protect the hydroxyl group or to introduce different functionalities.

Esterification of the hydroxyl group can be achieved by reacting it with a carboxylic acid or an acyl chloride. This would result in the formation of a second ester functionality within the molecule. For instance, reaction with acetyl chloride would yield methyl 3-(acetoxymethyl)-4-chlorobenzoate.

The hydroxymethyl group, being a benzylic alcohol, can be reduced to a methyl group through catalytic hydrogenation. stackexchange.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. stackexchange.comcdnsciencepub.com This process, known as hydrogenolysis, involves the cleavage of the C-O bond and the addition of hydrogen. cdnsciencepub.com The reaction effectively removes the hydroxyl functionality, converting the hydroxymethyl group to a simple methyl group.

Table 3: Reduction of the Hydroxymethyl Group

| Reactant | Reagent | Product |

| This compound | H₂, Pd/C | Methyl 4-chloro-3-methylbenzoate |

Reactions Involving the Methyl Ester Functional Group

The methyl ester group is another key reactive site in this compound.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-chloro-3-(hydroxymethyl)benzoic acid. bldpharm.com This transformation can be achieved under either acidic or basic conditions. chemspider.com Basic hydrolysis, also known as saponification, is often preferred and is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemspider.comgoogle.com Following the reaction, acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product. chemspider.com

Table 4: Hydrolysis of this compound

| Reactant | Reagent | Product |

| This compound | NaOH or KOH, followed by acid | 4-chloro-3-(hydroxymethyl)benzoic acid |

Transesterification Reactions

The methyl ester group of this compound can be converted to other esters through transesterification. This process involves reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is typically used as the solvent. ucla.edumasterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed. masterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a strong base, such as an alkoxide, the new alcohol is deprotonated to form a more potent nucleophile. This alkoxide directly attacks the carbonyl carbon of the methyl ester. The resulting tetrahedral intermediate then collapses, expelling a methoxide (B1231860) ion to yield the new ester product. ucla.edumasterorganicchemistry.comyoutube.com

The general scheme for these reactions is presented below:

Table 1: Transesterification of this compound

| Catalyst Type | Reactant | General Conditions | Product |

| Acid (e.g., H₂SO₄) | R-OH (in excess) | Heating | Ethyl 4-chloro-3-(hydroxymethyl)benzoate (if R=Ethyl) |

| Base (e.g., NaOR) | R-OH (in excess) | Room temperature or gentle heating | Ethyl 4-chloro-3-(hydroxymethyl)benzoate (if R=Ethyl) |

Reduction to Aldehyde or Alcohol Derivatives

The ester and hydroxymethyl functionalities of this compound can be reduced using various hydride reagents. The choice of reducing agent determines the final product.

Reduction to Aldehyde: The partial reduction of the methyl ester to an aldehyde can be achieved using sterically hindered and less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol. masterorganicchemistry.comchegg.com Upon workup, the intermediate aluminum complex is hydrolyzed to yield 4-chloro-3-(hydroxymethyl)benzaldehyde.

Reduction to Diol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the methyl ester and the hydroxymethyl group is already a primary alcohol. Therefore, LiAlH₄ will reduce the ester to a primary alcohol, resulting in the formation of (4-chloro-3-(hydroxymethyl)phenyl)methanol. This reaction provides a route to the corresponding diol.

Table 2: Reduction Products of this compound

| Reagent | Functional Group Targeted | Conditions | Product |

| Diisobutylaluminium hydride (DIBAL-H) | Methyl Ester | Low temperature (-78 °C) | 4-chloro-3-(hydroxymethyl)benzaldehyde |

| Lithium aluminum hydride (LiAlH₄) | Methyl Ester | THF, reflux | (4-chloro-3-(hydroxymethyl)phenyl)methanol |

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), such as nitration or halogenation. wikipedia.org The regioselectivity of these reactions is determined by the combined directing effects of the existing substituents: the chloro group (-Cl), the hydroxymethyl group (-CH₂OH), and the methyl ester group (-COOCH₃).

-Cl: Ortho, para-director; deactivating. libretexts.org

-CH₂OH: Ortho, para-director; weakly activating.

-COOCH₃: Meta-director; deactivating. aiinmr.comrsc.org

The positions ortho to the chloro group are C5 and C3 (already substituted). The position para is C1 (already substituted). The positions ortho to the hydroxymethyl group are C2 and C4 (already substituted). The position para is C6. The position meta to the ester group is C5.

Considering these effects, the most likely positions for electrophilic attack are C2 and C6, ortho to the hydroxymethyl group, and C5, which is ortho to the chloro group and meta to the ester. The directing effects are somewhat conflicting, but the hydroxymethyl group is the only activating group, suggesting that substitution at C2 or C6 might be favored. For example, in the nitration of methyl benzoate (B1203000), the nitro group is directed to the meta position. aiinmr.commnstate.eduyoutube.comyoutube.com

Nucleophilic Aromatic Substitution at the Chloro Position

Aryl halides are generally unreactive towards nucleophilic substitution, but the presence of strong electron-withdrawing groups ortho or para to the halogen can facilitate nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, the methyl ester group (-COOCH₃) is a deactivating group located para to the chlorine atom. This positioning helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, making the substitution of the chloro group by a nucleophile feasible under certain conditions. wikipedia.orglibretexts.org

Common nucleophiles for this reaction include alkoxides, amines, and hydroxide ions. The reaction typically requires elevated temperatures to proceed at a reasonable rate.

Table 3: Potential Nucleophilic Aromatic Substitution

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Hydroxide | NaOH | Methyl 3-(hydroxymethyl)-4-hydroxybenzoate |

| Alkoxide | NaOR | Methyl 3-(hydroxymethyl)-4-alkoxybenzoate |

| Amine | R₂NH | Methyl 4-(dialkylamino)-3-(hydroxymethyl)benzoate |

Ortho- and Para-Functionalization via Directed Metalation

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orguwindsor.ca

For this compound, both the hydroxymethyl group and the ester group (or the carboxylate formed in situ if the ester is saponified) could potentially act as DMGs. The relative directing ability of these groups would determine the site of lithiation. The carboxylate group is a known powerful DMG. organic-chemistry.orgunblog.fr The hydroxymethyl group's oxygen can also coordinate with the lithium reagent. Lithiation would likely occur at the C2 position, which is ortho to the hydroxymethyl group and meta to the chloro substituent. Quenching this lithiated intermediate with an electrophile (E⁺) would introduce a new substituent at this position.

Coupling Reactions for Further Derivatization

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are less reactive than the corresponding bromides and iodides, suitable catalyst systems can facilitate these transformations. wikipedia.orgresearchgate.net

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org This would result in the formation of a biaryl compound.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction would introduce a vinyl group onto the aromatic ring at the position of the chlorine atom.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org This would lead to the synthesis of an aryl alkyne derivative.

Table 4: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base (e.g., K₂CO₃) | Biaryl derivative |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(0) catalyst, Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |

Mechanistic Studies of Specific Chemical Transformations

Detailed mechanistic studies specifically investigating the chemical transformations of this compound are not extensively documented in publicly available scientific literature. While the reactivity of related substituted benzoates and compounds with similar functional groups has been explored, specific research delineating the reaction pathways, intermediates, and transition states for this particular molecule is sparse.

The chemical behavior of this compound is dictated by its three primary functional groups: the methyl ester, the chloro substituent, and the hydroxymethyl group, all attached to a benzene (B151609) ring. Mechanistic investigations of analogous structures allow for postulations regarding its reactivity.

For instance, the synthesis of related compounds often involves multi-step processes where the precursor's structure is key. In the synthesis of the PET imaging agent Flurpiridaz (18F), a related compound, Methyl p-(hydroxymethyl)benzoate, undergoes reaction with ethylene (B1197577) oxide in the presence of boron trifluoride etherate. wikipedia.org This is followed by substitution of the hydroxyl group and subsequent reduction of the ester. wikipedia.org While not a direct mechanistic study of the title compound, it highlights a potential reaction pathway for the hydroxymethyl group.

Furthermore, computational studies on structurally similar molecules can provide insights into their reactivity. Theoretical approaches are used to model structural and reactivity properties, including orbital energies which can predict reactivity. researchgate.net Such studies on derivatives of chromen-4-one have been conducted to understand their properties. researchgate.net

The reactivity of the aromatic ring is influenced by the directing effects of the substituents. The chloro and methyl ester groups are deactivating and meta-directing, while the hydroxymethyl group is weakly activating and ortho, para-directing. The interplay of these electronic effects would govern the regioselectivity of electrophilic aromatic substitution reactions.

It is important to note that while general principles of organic chemistry allow for predictions of reactivity, dedicated mechanistic studies involving kinetic experiments, isotopic labeling, and computational modeling would be necessary to definitively elucidate the reaction mechanisms for this compound.

Applications As a Key Synthetic Intermediate in Complex Molecule Construction

Role in the Synthesis of Advanced Organic Scaffolds

The term "organic scaffolds" refers to the core structural frameworks of molecules, which can be elaborated to generate libraries of compounds for various applications, including drug discovery. enamine.net Methyl 4-chloro-3-(hydroxymethyl)benzoate is a valuable precursor for creating diverse scaffolds due to its multiple reaction sites.

The hydroxymethyl group can be readily oxidized to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to construct more complex side chains. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities.

The chloro substituent on the aromatic ring can be a site for nucleophilic aromatic substitution or can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex aromatic structures, which are common motifs in many advanced organic scaffolds.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. This functional group manipulation allows for the connection to other molecular fragments or the introduction of new properties to the scaffold. For instance, the synthesis of 3-chloromethyl benzoic acid, a related and useful intermediate, can be achieved through various synthetic routes, highlighting the utility of this class of compounds. google.com

Utilization in the Construction of Bioactive Molecule Frameworks

A key application of this compound and its analogs is in the synthesis of bioactive molecules. A notable example is the synthesis of Flurpiridaz (18F), a radioactive diagnostic agent used for positron emission tomography (PET) myocardial perfusion imaging. nih.gov While the direct precursor in the documented synthesis of Flurpiridaz (18F) is methyl p-(hydroxymethyl)benzoate, the structural similarity and reactivity patterns suggest that this compound could be employed to create analogs with potentially different biological activities or pharmacokinetic properties. nih.gov

In a general synthetic approach toward such molecules, the hydroxymethyl group of the benzoate (B1203000) derivative is often modified, for instance, by reaction with ethylene (B1197577) oxide to introduce a 2-hydroxyethyl ether side chain. nih.gov This can be followed by further functionalization, such as conversion of the newly introduced hydroxyl group into a leaving group for the introduction of a radiolabel like 18F. The ester functionality can be reduced to an alcohol, which can then be used to link to another heterocyclic core, a common strategy in building complex bioactive molecules. nih.gov

The synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry, can also be envisioned using this intermediate. For example, the synthesis of novel oxabicyclic derivatives with potential antileishmanial activity has been reported starting from substituted benzoates. nih.gov The functional handles on this compound make it an attractive starting material for the construction of novel benzothiazole-based liquid crystals and other medicinally relevant heterocyclic systems. uobasrah.edu.iqresearchgate.net

Precursor for Advanced Material Science Applications

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers and other advanced materials. The hydroxymethyl group and the methyl ester can both participate in polymerization reactions.

For instance, the hydroxymethyl group can be used in condensation polymerization to form polyesters or polyethers. The ability to form polymers from hydroxybenzoate derivatives has been demonstrated, leading to materials with specific properties such as antimicrobial activity. alfachemch.com The chloro-substituent on the aromatic ring can also be a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Furthermore, this compound could serve as a precursor for the synthesis of liquid crystals. nih.gov The rigid aromatic core is a common feature of mesogenic (liquid crystal-forming) molecules. The hydroxymethyl and ester functionalities can be elaborated into the long, flexible chains that are characteristic of many liquid crystalline materials. Research has been conducted on the synthesis of liquid crystals from chloro-benzothiazole Schiff base esters and other benzoate derivatives. uobasrah.edu.iqresearchgate.net

While direct polymerization or use in dendrimer synthesis of this compound is not extensively documented, the synthesis of carbosilane liquid crystal dendrimers with terminal butoxyphenylbenzoate mesogenic groups illustrates the potential for benzoate derivatives in this field. nih.gov

Integration into Convergent and Divergent Synthetic Strategies

Convergent and divergent synthesis are powerful strategies for the efficient construction of complex molecules. In a convergent synthesis, large fragments of the target molecule are synthesized independently and then joined together at a late stage. In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds.

This compound is well-suited for both approaches. Its multiple, orthogonally reactive functional groups allow it to be used as a versatile building block in convergent strategies. For example, one fragment could be attached via the hydroxymethyl group, while another is coupled using the chloro-substituent, with the ester providing a third point for modification.

In divergent synthesis, the common core of this compound can be systematically modified at its different reactive sites to produce a family of related compounds. For example, the hydroxymethyl group could be converted into a library of ethers or esters, while the chloro group is used in a variety of cross-coupling reactions to introduce diverse substituents on the aromatic ring. This approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening. The development of apparatus for multiple simultaneous syntheses facilitates such divergent approaches. google.com

Advanced Spectroscopic and Structural Characterization Methods for Methyl 4 Chloro 3 Hydroxymethyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons in Methyl 4-chloro-3-(hydroxymethyl)benzoate. A typical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the methyl ester protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) would reveal the number of adjacent protons, allowing for the assignment of protons to specific positions on the benzene (B151609) ring.

Hypothetical ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Aromatic H | 7.5 - 8.0 | d, dd, s | 2-8 |

| Hydroxymethyl (-CH₂OH) | 4.5 - 5.0 | s or d | - |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | s | - |

| Hydroxyl (-OH) | Variable | br s | - |

Note: This table is predictive and not based on published experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, carbonyl, aliphatic).

Hypothetical ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-C(O) | 130 - 140 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-CH₂OH | 135 - 145 |

| Hydroxymethyl (-CH₂OH) | 60 - 70 |

| Methyl Ester (-OCH₃) | 50 - 60 |

Note: This table is predictive and not based on published experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to confirm the relative positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the determination of the elemental formula of the molecule, confirming the presence and number of chlorine, carbon, hydrogen, and oxygen atoms. This is a critical step in verifying the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique would provide detailed structural information about this compound by revealing characteristic fragmentation pathways. For instance, common fragmentation patterns for this molecule might include the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), or the hydroxymethyl group (-CH₂OH), providing further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of a related compound, methyl 4-(hydroxymethyl)benzoate, shows characteristic absorption bands that can be extrapolated to predict the spectrum of its chloro-derivative. The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3400-3200 cm⁻¹, resulting from O-H stretching vibrations and intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the ester group is expected to produce a strong, sharp peak around 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester and alcohol functionalities would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The symmetric stretching of the ester group may also be observed.

Table 1: Predicted Prominent Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch (Alcohol) | 3400-3200 (broad) | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| C=O Stretch (Ester) | 1720-1700 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O Stretch (Ester, Alcohol) | 1300-1000 | IR |

| C-Cl Stretch | 800-600 | IR |

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure

A hypothetical crystal structure analysis would yield precise data for unit cell dimensions, space group, and atomic coordinates, allowing for the unambiguous determination of the molecular geometry and intermolecular interactions.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal lattice |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules in the unit cell |

| Density (calculated) | Calculated density of the crystal |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization of the hydroxyl group to a more volatile silyl (B83357) ether, for example, might be necessary to improve chromatographic performance and prevent thermal degradation in the injector port. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum for each compound that allows for its identification. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the methoxy group, the hydroxymethyl group, and the chlorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase LC would be a common approach, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The mass spectrometer, often an electrospray ionization (ESI) source, would ionize the molecule, allowing for its detection and confirmation of its molecular weight. LC-MS is particularly useful for identifying and quantifying impurities in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the quantitative analysis and purity determination of organic compounds. Similar to LC-MS, a reversed-phase method would be appropriate for this compound. The compound possesses a chromophore (the benzene ring) that absorbs UV light, making it readily detectable. By creating a calibration curve with standards of known concentration, the exact amount of the compound in a sample can be determined. The method can be optimized to separate the target compound from its isomers and other related impurities, providing a reliable assessment of its purity.

Table 3: Illustrative Chromatographic Conditions for the Analysis of Substituted Benzoates

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer |

| LC-MS | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Water (with formic acid) and Acetonitrile | Mass Spectrometer (ESI) |

| HPLC | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | Isocratic or gradient mixture of Water and Methanol (B129727)/Acetonitrile | UV (e.g., at 254 nm) |

Computational Chemistry and Theoretical Studies of Methyl 4 Chloro 3 Hydroxymethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, which in turn governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. For Methyl 4-chloro-3-(hydroxymethyl)benzoate, DFT calculations, likely using hybrid functionals such as B3LYP or PBE0 with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to determine its optimized geometry and electronic properties. mdpi.comelsevierpure.com

These calculations can elucidate key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, can also be applied. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for smaller systems or serve as benchmarks for DFT methods. For a molecule of this size, MP2 calculations could offer a more refined understanding of electron correlation effects, which are important for accurately predicting interaction energies and spectroscopic properties.

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the dynamic behavior and conformational landscape of molecules.

Conformational Analysis and Energy Landscape Exploration

The presence of rotatable bonds in this compound—specifically the C-C bond of the hydroxymethyl group and the C-O bond of the ester group—means that the molecule can exist in various conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each step. For a related compound, methyl 4-chloro-3-(chloromethyl)benzoate, such analysis would be crucial to understanding its spatial arrangement. sigmaaldrich.com The resulting potential energy surface would reveal the global minimum energy conformation and other low-energy isomers.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations can be used to study the time-dependent behavior of this compound. elsevierpure.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and interactions over time, providing a view of its flexibility and how it might behave in different environments, such as in a solvent. These simulations are particularly useful for understanding how the molecule explores its conformational space and for calculating properties that depend on an ensemble of structures.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are also highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be of significant interest for structural elucidation.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Related Compound

| Proton | Predicted (ppm) | Experimental (ppm) chemicalbook.com |

| Aromatic-H | 7.9-8.1 | 7.991 |

| Aromatic-H | 7.3-7.5 | 7.403 |

| Hydroxymethyl-CH₂ | 4.6-4.8 | 4.733 |

| Methyl-CH₃ | 3.8-4.0 | 3.899 |

Note: The predicted values are illustrative. The experimental values are for the related compound Methyl 4-(hydroxymethyl)benzoate in CDCl₃.

By applying these computational techniques, a comprehensive theoretical profile of this compound can be established, providing valuable insights that complement and guide experimental studies.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions involving this compound at an atomic level. Through the application of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. nih.gov

A primary focus of such studies would be the elucidation of reaction mechanisms. For instance, in the esterification of the corresponding carboxylic acid (4-chloro-3-(hydroxymethyl)benzoic acid) to form the methyl ester, computational models can predict the step-by-step process. This includes the initial protonation of the carbonyl oxygen, the nucleophilic attack by methanol (B129727), and the subsequent elimination of water. Kinetic studies on the esterification of benzoic acid have shown the reaction to be first order with respect to the acid, a finding that can be corroborated and further detailed through computational modeling. dnu.dp.uaresearchgate.net

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the high-energy structures that exist transiently between reactants and products. Computational methods can precisely calculate the geometry and energy of these transition states. This information is invaluable for determining the activation energy of a reaction, which directly correlates with the reaction rate. For example, in the esterification of benzoic acid with butanol, activation energies for both the forward and reverse reactions have been calculated, providing a comprehensive kinetic profile of the process. dnu.dp.uaresearchgate.net

Furthermore, computational studies can explore the regioselectivity and chemoselectivity of reactions involving this compound. For example, in reactions involving further functionalization of the aromatic ring, theoretical models can predict the most likely site of substitution by analyzing the electron density distribution and the stability of potential intermediates. rsc.orgchemrxiv.org DFT calculations have been successfully employed to understand the subtleties of regioselectivity in the oxidative coupling of benzoic acid with alkynes, where the arrangement of substituents in the transition state dictates the final product. nih.gov

Table 1: Hypothetical Transition State Analysis for the Esterification of 4-chloro-3-(hydroxymethyl)benzoic acid

| Reaction Step | Computational Method | Calculated Parameter | Hypothetical Value |

| Carbonyl Protonation | DFT (B3LYP/6-31G) | Proton Affinity | 205 kcal/mol |

| Methanol Attack | DFT (B3LYP/6-31G) | Activation Energy | 15 kcal/mol |

| Water Elimination | DFT (B3LYP/6-31G*) | Activation Energy | 12 kcal/mol |

This table presents hypothetical data based on typical values for similar reactions and is for illustrative purposes only.

In Silico Assessment of Synthetic Accessibility and Route Design

Beyond the study of reaction mechanisms, computational chemistry plays a crucial role in the strategic planning of organic synthesis. In silico assessment of synthetic accessibility and automated route design are rapidly advancing fields that can significantly streamline the process of obtaining a target molecule like this compound.

One of the primary challenges in chemical synthesis is determining whether a novel compound can be prepared from readily available starting materials using known chemical reactions. Computational tools have been developed to predict the synthetic accessibility of a molecule. nih.govresearchgate.netsemanticscholar.org These tools often employ a combination of retrosynthetic analysis and machine learning algorithms. nih.govnih.gov Retrosynthesis-based approaches work by breaking down the target molecule into simpler precursors, while machine learning models are trained on vast databases of known reactions to predict the feasibility of a given synthetic step. nih.govnih.gov

Several scoring functions, such as SAscore, have been developed to provide a quantitative estimate of synthetic accessibility. nih.govemerginginvestigators.org These scores are typically based on the analysis of molecular complexity and the frequency of certain structural fragments in databases of known compounds. emerginginvestigators.org For this compound, a high synthetic accessibility score would be expected, given its relatively simple structure and the presence of common functional groups.

Computer-Aided Synthesis Design (CASD) programs can propose complete synthetic routes for a target molecule. researchgate.netresearchgate.net These programs utilize extensive reaction databases and sophisticated algorithms to generate and rank potential synthetic pathways. For this compound, a CASD tool would likely propose a route starting from a simpler substituted benzene (B151609) derivative, followed by functional group interconversions.

Table 2: Example of a Computationally Proposed Synthetic Route

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 4-Chloro-3-methyltoluene | KMnO4 | 4-Chloro-3-methylbenzoic acid |

| 2 | 4-Chloro-3-methylbenzoic acid | NBS, AIBN | 4-Chloro-3-(bromomethyl)benzoic acid |

| 3 | 4-Chloro-3-(bromomethyl)benzoic acid | H2O, NaHCO3 | 4-Chloro-3-(hydroxymethyl)benzoic acid |

| 4 | 4-Chloro-3-(hydroxymethyl)benzoic acid | Methanol, H2SO4 (cat.) | This compound |

This table outlines a plausible synthetic route that could be generated by a CASD program.

The integration of these in silico tools allows chemists to evaluate multiple synthetic strategies before committing to laboratory work, thereby saving time and resources. The ability to predict potential challenges, such as side reactions or low yields, is a significant advantage of employing computational methods in synthetic route design.

Future Research Directions and Open Questions

Development of Novel and More Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles necessitates the development of synthetic routes that are not only efficient in yield but also in the utilization of all atoms involved in the reaction. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to this endeavor. researchgate.netnih.gov Traditional multi-step syntheses often generate significant waste, diminishing their sustainability. researchgate.net

A key challenge remains in the selective functionalization of the benzene (B151609) ring. Research into catalysts that can direct the hydroxymethylation and chlorination with high regioselectivity will be crucial. This could involve exploring novel metal-organic frameworks (MOFs) or customized enzyme-based catalysts that can achieve the desired transformations under mild conditions. organic-chemistry.org

Exploration of Undiscovered Chemical Transformations and Derivatizations

The functional groups present in Methyl 4-chloro-3-(hydroxymethyl)benzoate—a chloro substituent, a hydroxymethyl group, and a methyl ester—offer a rich platform for a wide array of chemical transformations. While the individual reactivity of these groups is well-understood, their interplay within this specific molecular architecture opens up avenues for discovering novel derivatization reactions.

Future investigations should systematically explore the selective transformation of each functional group in the presence of the others. For example, developing conditions for the selective oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid without affecting the chloro or ester functionalities would be highly valuable. organic-chemistry.org Conversely, reactions that target the ester group, such as amidation or reduction, while preserving the benzylic alcohol and chloro substituent, would expand the synthetic utility of this compound.

Furthermore, the chloro substituent serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of carbon and heteroatom-based substituents. organic-chemistry.org A systematic study of these reactions on the this compound scaffold would provide a library of novel compounds with diverse functionalities and potential applications. The derivatization of the hydroxyl group, for instance through etherification or esterification, can also lead to new molecules with tailored properties. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. nih.govnih.gov The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a promising area for future research.

Developing a continuous flow process for the synthesis of this compound could lead to higher throughput and more consistent product quality. nih.gov This would involve optimizing reaction parameters such as temperature, pressure, and residence time in a microreactor setup. nih.gov Furthermore, the use of immobilized catalysts or reagents within the flow system could simplify purification and catalyst recycling, contributing to a more sustainable process. nih.gov

Automated synthesis platforms, which combine robotics and data-driven algorithms, can significantly accelerate the exploration of new chemical space. rsc.org By integrating this compound into such platforms, researchers could rapidly synthesize and screen libraries of its derivatives for various applications. nih.gov This high-throughput approach would be particularly valuable for drug discovery and materials science, where the rapid generation and testing of new molecules are crucial. rsc.orgnih.gov

Advanced Characterization under Non-Standard Conditions

A comprehensive understanding of a molecule's properties requires its characterization under a variety of conditions. While standard analytical techniques provide valuable structural information, investigating the behavior of this compound under non-standard conditions could reveal novel properties and applications.

Advanced NMR spectroscopy techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), can provide detailed insights into the compound's structure and connectivity, which is particularly useful for distinguishing between regioisomers. oxinst.comresearchgate.net Future studies could employ these techniques to study the compound's conformational dynamics and its interactions with other molecules in solution. Investigating the 17O NMR spectra could offer further insights into the electronic effects of the substituents on the ester group. researchgate.net

Characterization at extreme temperatures and pressures could reveal information about its thermal stability and phase transitions. Such studies are crucial for understanding its behavior in various processing environments. Furthermore, studying its response to external stimuli, such as light or electric fields, could uncover interesting photophysical or electronic properties.

Application in Supramolecular Chemistry and Self-Assembly

The presence of both hydrogen bond donors (hydroxymethyl group) and acceptors (ester carbonyl, chloro group), along with an aromatic ring capable of π-π stacking, makes this compound an intriguing building block for supramolecular chemistry and crystal engineering. ucl.ac.ukuoc.gr These non-covalent interactions can guide the self-assembly of molecules into well-defined, higher-order structures. nih.gov

Future research should explore the self-assembly behavior of this compound in both solution and the solid state. By systematically varying conditions such as solvent, temperature, and concentration, it may be possible to control the formation of different supramolecular architectures, such as dimers, chains, or more complex networks. acs.orgrsc.org The presence of the chloro and hydroxymethyl groups offers specific sites for directional interactions, which can be exploited in the rational design of crystal structures with desired properties. rsc.orgnih.gov

The synthesis of derivatives with modified self-assembly properties is another promising avenue. For example, introducing long alkyl chains could lead to amphiphilic molecules that form micelles or vesicles in aqueous media. nih.govacs.org Such self-assembled nanostructures could have applications in drug delivery or as nanoreactors. The study of co-crystals, where this compound is combined with other molecules, could also lead to new materials with unique properties.

Q & A

Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.